![molecular formula C9H11ClOS B14376997 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene CAS No. 88023-84-1](/img/structure/B14376997.png)
1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a methoxymethyl group attached to a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene typically involves the chlorination of a benzene derivative followed by the introduction of the methoxymethyl and methylsulfanyl groups. One common method is the nucleophilic substitution reaction where a benzene ring is first chlorinated, and then the methoxymethyl group is introduced using a suitable reagent such as methoxymethyl chloride. The methylsulfanyl group can be added through a thiolation reaction using a reagent like methylthiol .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and thiolation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of these processes .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form phenol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated benzene derivatives, methyl-substituted benzene derivatives.
Substitution: Phenol derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene involves its interaction with molecular targets through various pathways:
Comparación Con Compuestos Similares
1-Chloro-4-methylbenzene: Similar structure but lacks the methoxymethyl and methylsulfanyl groups.
1-Chloro-4-methoxybenzene: Contains a methoxy group instead of the methoxymethyl and methylsulfanyl groups.
1-Chloro-4-(methylsulfonyl)methylbenzene: Contains a methylsulfonyl group instead of the methylsulfanyl group.
Uniqueness: 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene is unique due to the presence of both the methoxymethyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
88023-84-1 |
|---|---|
Fórmula molecular |
C9H11ClOS |
Peso molecular |
202.70 g/mol |
Nombre IUPAC |
1-chloro-4-(methylsulfanylmethoxymethyl)benzene |
InChI |
InChI=1S/C9H11ClOS/c1-12-7-11-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 |
Clave InChI |
GMFAYDTZFNQFSI-UHFFFAOYSA-N |
SMILES canónico |
CSCOCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
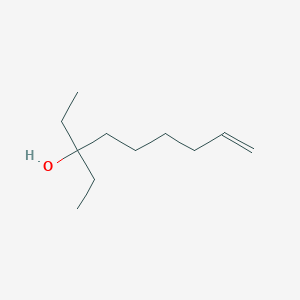
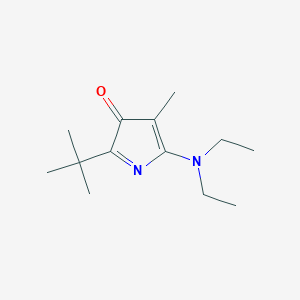
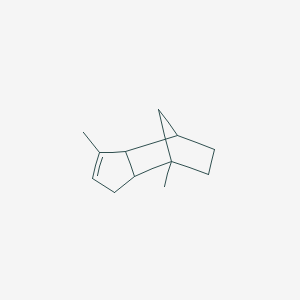
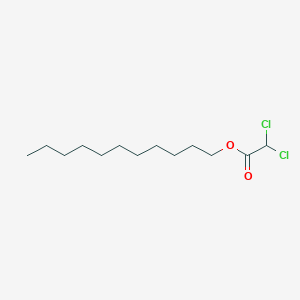
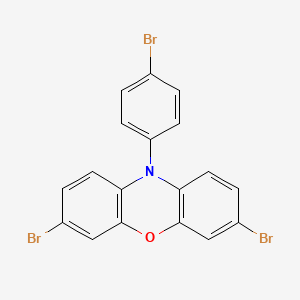
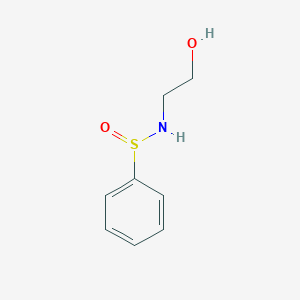
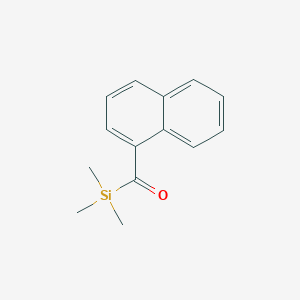
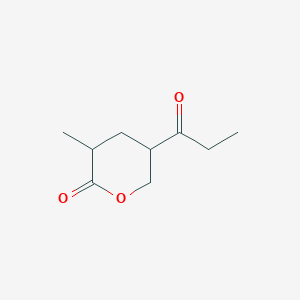
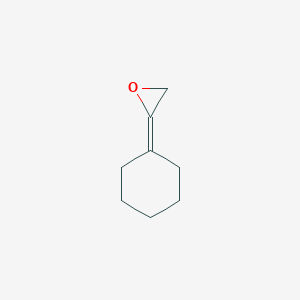
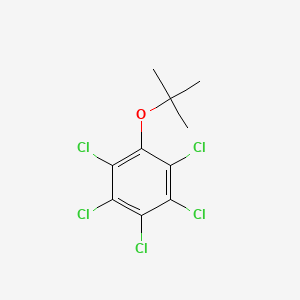
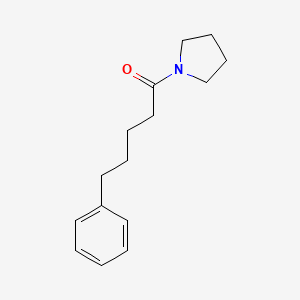
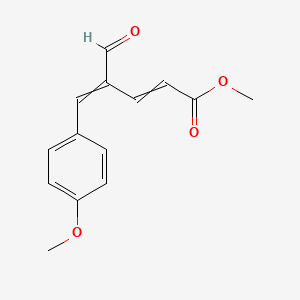
![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
